molecular formula C10H14N2O2 B1467989 1-(1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)ethan-1-one CAS No. 1341595-62-7

1-(1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)ethan-1-one

Cat. No. B1467989
CAS RN: 1341595-62-7
M. Wt: 194.23 g/mol
InChI Key: SYHRBPUVIJSIPJ-UHFFFAOYSA-N
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Description

The compound “1-(1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)ethan-1-one” is a complex organic molecule. It contains a tetrahydrofuran ring, which is a common motif in many biologically active molecules . It also contains a pyrazole ring, which is a type of aromatic organic compound that consists of a five-membered ring with three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrahydrofuran and pyrazole rings, as well as the ethanone group . The tetrahydrofuran ring is a five-membered ring containing four carbon atoms and one oxygen atom . The pyrazole ring is a five-membered ring containing three carbon atoms and two nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. For example, the presence of the oxygen atom in the tetrahydrofuran ring could potentially allow for hydrogen bonding .

Scientific Research Applications

Structural Characterization and Analysis

  • The related pyrazoline compound, 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, has been synthesized and characterized using spectroscopic techniques. Its crystal structure was confirmed by X-ray diffraction studies, demonstrating the compound's potential in structural analysis and materials science (Delgado et al., 2020).

Synthesis of Ditopic Ligands

  • Research has been conducted on the synthesis of compounds containing bis(1H-pyrazol-1-yl)methane fragments, highlighting the utility of these compounds in creating chelating ligands. These compounds play a significant role in coordination chemistry and could be pivotal in the development of new materials and catalysts (Nudnova et al., 2007).

Development of Novel Heterocycles

  • Research has focused on synthesizing novel heterocycles involving pyrazolin-N-thioamides, demonstrating the versatility of these compounds in creating new molecules with potential applications in pharmacology and materials science (Kariuki et al., 2022).

Molecular Docking and Insecticidal Evaluation

  • Studies have explored the insecticidal activity of pyrazole-based tetrahydropyrimidine derivatives, indicating the potential of these compounds in developing new insecticides or related applications. This research demonstrates the biological activity of these molecules (Halim et al., 2020).

Electrocatalytic Activity in Copper(II) Complexes

  • Copper(II) complexes containing bis(pyrazol-1-yl)methane ligands have been synthesized and investigated for their electrocatalytic activities. This research highlights the potential of these compounds in electrochemical applications, such as sensors or catalysts (Potapov et al., 2015).

Mechanism of Action

The mechanism of action of this compound is not known without specific biological or pharmacological studies. Compounds containing tetrahydrofuran and pyrazole rings are found in various biologically active molecules, so this compound could potentially have biological activity .

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, and its potential biological activity. It could also involve studying its physical and chemical properties, and assessing its safety profile .

properties

IUPAC Name

1-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-8(13)9-5-11-12(6-9)7-10-3-2-4-14-10/h5-6,10H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHRBPUVIJSIPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(N=C1)CC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-4-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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